![molecular formula C29H19I B12945396 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene is a complex organic compound characterized by the presence of an iodine atom at the 9th position of the benzo[c]fluorene structure, which is further substituted with two phenyl groups at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene typically involves the iodination of 7,7-diphenyl-7H-benzo[c]fluorene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine and a Lewis acid like aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex polycyclic aromatic compounds.
Applications De Recherche Scientifique
9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of fluorescent probes and imaging agents due to its aromatic structure.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its aromatic structure may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Bromo-7,7-diphenyl-7H-benzo[c]fluorene
- 9-Chloro-7,7-diphenyl-7H-benzo[c]fluorene
- 9-Fluoro-7,7-diphenyl-7H-benzo[c]fluorene
Uniqueness
Compared to its halogenated analogs, 9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene is unique due to the larger atomic size and higher reactivity of the iodine atom. This makes it particularly useful in coupling reactions and as a precursor for further functionalization.
Propriétés
Formule moléculaire |
C29H19I |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
9-iodo-7,7-diphenylbenzo[c]fluorene |
InChI |
InChI=1S/C29H19I/c30-23-16-17-25-27(19-23)29(21-10-3-1-4-11-21,22-12-5-2-6-13-22)26-18-15-20-9-7-8-14-24(20)28(25)26/h1-19H |
Clé InChI |
CNIWXVDXWYTFTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=C(C4=C2C=C(C=C4)I)C5=CC=CC=C5C=C3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)
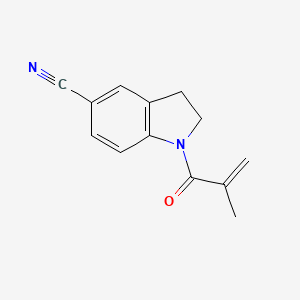
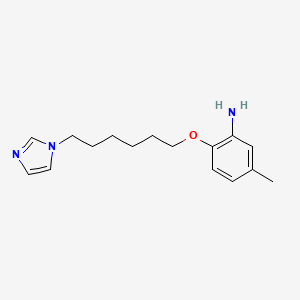
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
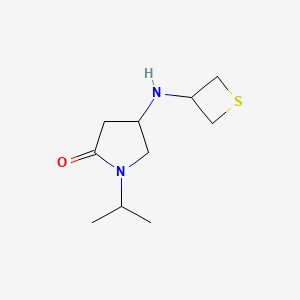
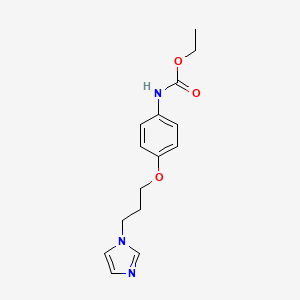

![7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B12945369.png)
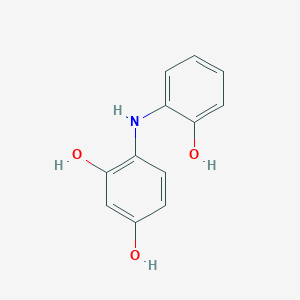
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)
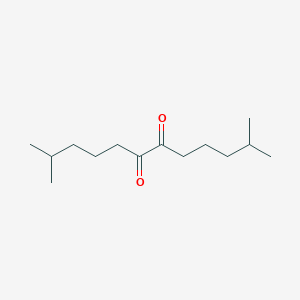
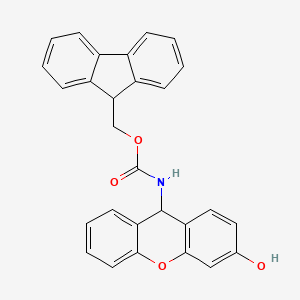
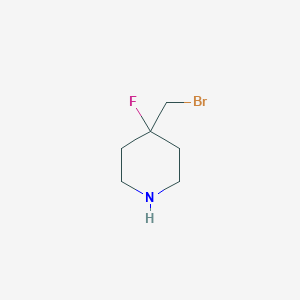
![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
